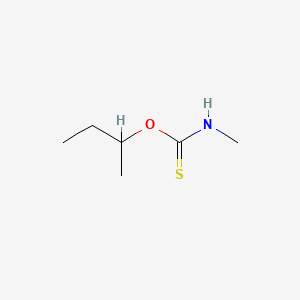

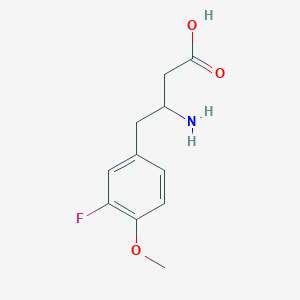

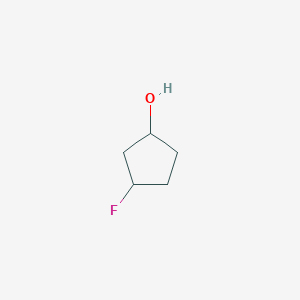

![molecular formula C34H63ClN2O6S B12287237 Methyl 7-chloro-6,7,8-trideoxy-2-O-hexadecanoyl-6-[(1-methyl-4-propylprolyl)amino]-1-thiooctopyranoside](/img/structure/B12287237.png)

Methyl 7-chloro-6,7,8-trideoxy-2-O-hexadecanoyl-6-[(1-methyl-4-propylprolyl)amino]-1-thiooctopyranoside

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

La clindamicina palmitato hidrocloruro es un antibiótico lincosamida semisintético derivado de la lincomicina. Se utiliza principalmente para tratar infecciones graves causadas por bacterias anaeróbicas sensibles y ciertas bacterias grampositivas. Este compuesto es particularmente efectivo contra infecciones en el tracto respiratorio, la piel, los tejidos blandos y los huesos .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La preparación de clindamicina palmitato hidrocloruro implica varios pasos:

Disolución: La clindamicina palmitato se disuelve en un solvente adecuado y se calienta.

Filtración: La solución se enfría y las impurezas sólidas se eliminan mediante filtración a vacío.

Cromatografía en columna: El filtrado se somete a cromatografía en columna utilizando un eluyente apropiado.

Recristalización: El eluyente que contiene clindamicina palmitato se trata con ácido clorhídrico diluido a temperaturas no superiores a 70 °C para ajustar el pH.

Métodos de Producción Industrial

La producción industrial de clindamicina palmitato hidrocloruro sigue pasos similares pero a mayor escala. El proceso garantiza una alta pureza y calidad del producto final, adecuado para uso médico .

Análisis De Reacciones Químicas

Tipos de Reacciones

La clindamicina palmitato hidrocloruro experimenta varios tipos de reacciones químicas:

Hidrólisis: In vivo, la clindamicina palmitato hidrocloruro se hidroliza rápidamente a clindamicina, que es la forma activa.

Oxidación: La clindamicina puede sufrir oxidación para formar clindamicina sulfóxido.

N-desmetilacion: Esta reacción produce N-desmetilclindamicina.

Reactivos y Condiciones Comunes

Hidrólisis: Hidrólisis enzimática en el cuerpo.

Oxidación: Catalizada por enzimas del citocromo P450, principalmente CYP3A4 y CYP3A5.

N-desmetilacion: También mediada por enzimas del citocromo P450.

Productos Principales

Clindamicina: La forma activa después de la hidrólisis.

Clindamicina sulfóxido: Un metabolito oxidativo.

N-desmetilclindamicina: Un metabolito desmetilado.

Aplicaciones Científicas De Investigación

La clindamicina palmitato hidrocloruro tiene una amplia gama de aplicaciones en la investigación científica:

Mecanismo De Acción

La clindamicina palmitato hidrocloruro ejerce sus efectos inhibiendo la síntesis de proteínas bacterianas. Se une al ARN 23S de la subunidad 50S del ribosoma bacteriano, impidiendo tanto el ensamblaje del ribosoma como el proceso de traducción. Esta inhibición evita que las bacterias sinteticen proteínas esenciales, lo que lleva a su muerte .

Comparación Con Compuestos Similares

Compuestos Similares

Clorhidrato de clindamicina: Utilizado para la administración oral en cápsulas.

Fosfato de clindamicina: Administrado por inyección intramuscular o intravenosa.

Unicidad

La clindamicina palmitato hidrocloruro es única debido a su formulación específica para solución oral, lo que la hace particularmente adecuada para uso pediátrico. A diferencia del fosfato de clindamicina, que se utiliza para inyecciones, la clindamicina palmitato hidrocloruro está diseñada para la administración oral, lo que ofrece una opción más conveniente para los pacientes .

Propiedades

IUPAC Name |

[6-[2-chloro-1-[(1-methyl-4-propylpyrrolidine-2-carbonyl)amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] hexadecanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H63ClN2O6S/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-21-27(38)42-32-30(40)29(39)31(43-34(32)44-5)28(24(3)35)36-33(41)26-22-25(20-7-2)23-37(26)4/h24-26,28-32,34,39-40H,6-23H2,1-5H3,(H,36,41) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYSKUZDIHNKWLV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OC1C(C(C(OC1SC)C(C(C)Cl)NC(=O)C2CC(CN2C)CCC)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H63ClN2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60860344 |

Source

|

| Record name | Methyl 7-chloro-6,7,8-trideoxy-2-O-hexadecanoyl-6-[(1-methyl-4-propylprolyl)amino]-1-thiooctopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60860344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

663.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

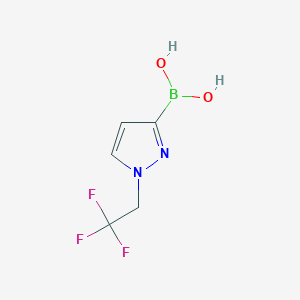

![Ethanol,2,2'-[[(5-methyl-1H-benzotriazol-1-yl)methyl]imino]bis-](/img/structure/B12287157.png)

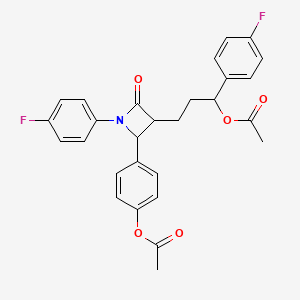

![4-[2-(5-Hydroxy-2-methylphenyl)ethyl]-7a-methyl-2,3,3a,4,6,7-hexahydroindene-1,5-dione](/img/structure/B12287195.png)

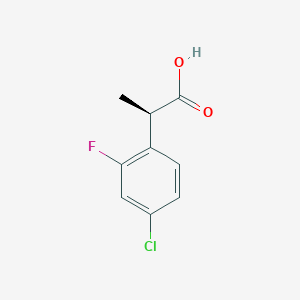

![4-(2-Ethylhexyl)-N-[4-(2-ethylhexyl)phenyl]aniline](/img/structure/B12287210.png)

![[6-[2-Chloro-1-[(1-methyl-4-propylpyrrolidine-2-carbonyl)amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] octadecanoate](/img/structure/B12287220.png)

![benzyl N-[3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methyl-1-(5-oxooxolan-2-yl)pentyl]carbamate](/img/structure/B12287225.png)